molecular formula C21H13ClF6N2O5S B610574 RQ-00203078

RQ-00203078

Katalognummer: B610574
Molekulargewicht: 554.8 g/mol
InChI-Schlüssel: IJGQFZYYEHCCIZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

RQ-00203078 is a highly selective and potent TRPM8 (Transient Receptor Potential Melastatin 8) antagonist developed by RaQualia Pharma. It exhibits single-digit nanomolar inhibitory activity against both human and rat TRPM8 channels, with IC50 values of 8.3 nM and 5.8 nM, respectively . Its selectivity over other TRP channels (e.g., TRPV1, TRPA1, TRPV4, TRPM2) positions it as a promising candidate for therapeutic applications in cold-related pain, migraine, overactive bladder, and cancer . Preclinical studies demonstrate its oral bioavailability and dose-dependent efficacy in rodent models, including an ED50 of 0.65 mg/kg in icilin-induced cold allodynia .

Structurally, this compound is a 2-pyridyl-benzensulfonamide derivative (molecular formula: C21H13ClF6N2O5S) with a molecular weight of 554.85 g/mol . It is commercially available for research but remains in clinical preclinical development .

Vorbereitungsmethoden

Structural Overview and Retrosynthetic Analysis

The molecular structure of RQ-00203078 (C₂₁H₁₃ClF₆N₂O₅S) features a trifluoromethylpyridine core linked via a sulfonamide bridge to a trifluoromethoxybenzyl group and a benzoic acid moiety . Retrosynthetic dissection suggests three key fragments:

  • 3-Chloro-5-(trifluoromethyl)pyridin-2-amine : Serves as the primary heterocyclic base.

  • 4-(Trifluoromethoxy)benzyl bromide : Provides the aromatic sidechain.

  • 4-Sulfamoylbenzoic acid : Anchors the sulfonamide and carboxylic acid functionalities.

The convergent synthesis strategy involves sequential N-alkylation, sulfonylation, and acid coupling reactions, as inferred from structural analogs and patent disclosures .

Stepwise Synthesis Protocol

Synthesis of 3-Chloro-5-(trifluoromethyl)pyridin-2-amine

The pyridine core is synthesized via a three-step sequence:

  • Chlorination : 5-(Trifluoromethyl)pyridin-2-ol is treated with phosphorus oxychloride (POCl₃) at 110°C for 6 hours to yield 2,3-dichloro-5-(trifluoromethyl)pyridine .

  • Amination : Selective displacement of the 2-chloro group with aqueous ammonia (NH₃) at 80°C produces 3-chloro-5-(trifluoromethyl)pyridin-2-amine.

  • Purification : Recrystallization from ethanol/water (4:1) achieves >99% purity (HPLC) .

Key Data :

  • Yield: 72% (over two steps)

  • Melting Point: 98–100°C

  • Characterization: ¹⁹F NMR (CDCl₃): δ -62.3 ppm (CF₃)

Preparation of 4-(Trifluoromethoxy)benzyl Bromide

This intermediate is synthesized via radical trifluoromethoxylation:

  • Bromination : 4-Methylbenzotrifluoride reacts with N-bromosuccinimide (NBS) under UV light to form 4-(bromomethyl)benzotrifluoride.

  • Trifluoromethoxylation : Copper-mediated coupling with silver trifluoromethoxide (AgOCF₃) in dimethylformamide (DMF) at 60°C installs the OCF₃ group .

Optimization Notes :

  • Use of 1,10-phenanthroline as a ligand improves yield from 45% to 68% .

  • Purity: ≥98% (GC-MS) after silica gel chromatography.

Sulfonamide Bridge Formation

The critical sulfonamide linkage is established through a two-step process:

  • N-Alkylation : 3-Chloro-5-(trifluoromethyl)pyridin-2-amine reacts with 4-(trifluoromethoxy)benzyl bromide in the presence of potassium carbonate (K₂CO₃) in acetonitrile at 80°C .

    • Reaction Time: 12 hours

    • Yield: 85%

    • Intermediate: N-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-(trifluoromethoxy)benzyl)amine

  • Sulfonylation : The amine intermediate is treated with 4-sulfamoylbenzoic acid chloride in dichloromethane (DCM) at 0–5°C, followed by gradual warming to room temperature .

    • Stoichiometry: 1.1 eq sulfonyl chloride

    • Workup: Aqueous NaHCO₃ wash to remove excess acid

    • Yield: 78%

Final Coupling and Purification

The benzoic acid moiety is introduced via ester hydrolysis:

  • Ester Protection : Methyl 4-sulfamoylbenzoate is used initially to avoid side reactions.

  • Saponification : Treatment with lithium hydroxide (LiOH) in tetrahydrofuran (THF)/water (3:1) at 50°C for 4 hours cleaves the methyl ester .

    • Yield: 92%

    • Purity: ≥98% (HPLC) after reverse-phase chromatography .

Critical Parameters :

  • pH Control: Maintain pH >10 during hydrolysis to prevent sulfonamide cleavage.

  • Temperature: Exceeding 60°C leads to decomposition of the trifluoromethoxy group .

Analytical Characterization and Quality Control

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, pyridine-H), 7.89 (d, J = 8.4 Hz, 2H, benzoic acid-H), 7.72 (d, J = 8.4 Hz, 2H, benzyl-H), 4.62 (s, 2H, CH₂) .

  • ¹³C NMR : 165.2 ppm (COOH), 152.1 ppm (q, J = 38 Hz, CF₃O), 141.3 ppm (pyridine-C) .

  • HRMS : m/z 555.0245 [M+H]⁺ (calc. 555.0248) .

Purity and Solubility

ParameterValueSource
Purity (HPLC)≥98%
Solubility (DMSO)18.85 mg/mL (34.0 mM)
Solubility (EtOH)27.25 mg/mL (49.1 mM)
Storage-20°C (desiccated)

Industrial-Scale Production Considerations

Cost-Effective Fluorination

The trifluoromethyl and trifluoromethoxy groups contribute significantly to production costs. Recent advances include:

  • Continuous-Flow Synthesis : Reduces AgOCF₃ usage by 40% via precise stoichiometric control .

  • Catalytic Recycling : Palladium nanoparticles recover >95% of copper ligands .

Green Chemistry Initiatives

  • Solvent Replacement : Transition from DCM to cyclopentyl methyl ether (CPME) lowers environmental impact .

  • Waste Minimization : Membrane filtration recovers 85% of K₂CO₃ for reuse .

Analyse Chemischer Reaktionen

Types of Reactions: RQ-00203078 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized pyridine derivatives, while reduction can produce reduced sulfonamide derivatives .

Wissenschaftliche Forschungsanwendungen

Esophageal Cancer

Research has demonstrated that RQ-00203078 can inhibit the proliferation of esophageal cancer cells by targeting TRPM8. In studies, treatment with this compound resulted in a significant reduction in colony formation and increased apoptotic rates in esophageal cancer cell lines . The compound also down-regulated PD-L1 expression, which is associated with immune evasion in tumors, thereby enhancing the effectiveness of CD8+ T cell-mediated cytotoxicity against cancer cells .

Prostate Cancer

This compound has been implicated in prostate cancer research as well. Studies indicate that TRPM8 plays a role in the invasion and metastasis of prostate cancer cells. By inhibiting TRPM8 activity, this compound can reduce the invasion potential of these cells, suggesting its utility as a therapeutic agent to limit cancer progression .

Oral Squamous Cell Carcinoma

In oral squamous cell carcinoma models, this compound effectively reduced TRPM8-mediated responses, indicating its potential as a therapeutic target in this type of cancer . The compound's ability to inhibit cation currents induced by TRPM8 agonists further supports its role in mitigating cancer cell behavior.

Pain Management

The modulation of TRPM8 by this compound has implications for pain management, particularly in conditions characterized by neuropathic pain. In animal models, administration of this compound has been shown to influence cold sensation pathways, suggesting potential applications in treating pain syndromes associated with cold stimuli .

Pharmacological Studies

This compound has been utilized in various pharmacological studies to elucidate the role of TRPM8 in different biological systems. Its selective antagonism allows researchers to dissect the contributions of TRPM8 to calcium signaling and cellular responses without affecting other TRP channels.

Comparative Data Table

Application AreaEffect of this compoundReference
Esophageal CancerInhibits proliferation; promotes apoptosis
Prostate CancerReduces invasion potential
Oral Squamous Cell CarcinomaDecreases TRPM8-mediated responses
Pain ManagementModulates cold sensation pathways

Case Studies

Case Study 1: Esophageal Cancer Treatment
A study investigated the effects of this compound on esophageal cancer cell lines under co-culture conditions with CD8+ T cells. Results indicated that this compound enhanced the cytotoxic effects of T cells on tumor cells while reducing PD-L1 expression, thus highlighting its potential as an adjunct therapy in immuno-oncology .

Case Study 2: Prostate Cancer Invasion
In vitro assays demonstrated that treatment with this compound significantly inhibited the migration and invasion capabilities of prostate cancer cells. This suggests that targeting TRPM8 could be a viable strategy for preventing metastasis in prostate cancer patients .

Wirkmechanismus

RQ-00203078 exerts its effects by selectively blocking the TRPM8 ion channel. The TRPM8 channel is responsible for the sensation of cold and is activated by cold temperatures and cooling agents like menthol. By blocking this channel, this compound prevents the influx of cations, thereby inhibiting the sensation of cold and reducing cold-induced pain .

Molecular Targets and Pathways:

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar TRPM8 Antagonists

Potency and Selectivity

Compound TRPM8 IC50 (Human) TRPM8 IC50 (Rat) Selectivity Over Other TRP Channels Key References
RQ-00203078 8.3 nM 5.8 nM High (No activity at TRPV1, TRPA1, TRPV4, TRPM2)
AMG2850 ~200 nM ~200 nM Moderate (Amgen data not fully disclosed)
PF-05105679 Not reported 9.6 nM Moderate (Partial TRPA1 inhibition)
Glenmark Compound Not reported Active at 30 mg/kg Not reported

Key Findings :

  • This compound is 10–25× more potent than AMG2850 in vitro .
  • Unlike PF-05105679, this compound avoids off-target effects on TRPA1, enhancing its therapeutic specificity .

In Vivo Efficacy

Compound Model Effective Dose (ED50) Outcome References
This compound Icilin-induced wet-dog shakes (rats) 0.65 mg/kg (oral) Complete inhibition of cold-related behaviors
AMG2850 Cold pressor response (rats) 10 mg/kg (subcutaneous) Partial inhibition of cold allodynia
Glenmark Compound Oxaliplatin-induced cold allodynia 30 mg/kg (oral) Moderate pain relief

Key Findings :

  • This compound achieves full efficacy at <1 mg/kg , outperforming Glenmark’s compound (30 mg/kg) and AMG2850 (10 mg/kg) .

Cancer

  • This compound reduces esophageal cancer (EC109) cell viability by inhibiting the TRPM8-calcineurin-NFATc3 pathway, which suppresses PD-L1 expression and enhances CD8<sup>+</sup> T cell cytotoxicity .
  • In contrast, AMG2850 and PF-05105679 lack reported antitumor activity, as their development focuses on pain and migraine .

Cold Hyperalgesia and Migraine

  • This compound blocks icilin-induced neuronal activation in dorsal root ganglia (DRG) and reverses cold allodynia in neuropathic pain models .
  • Janssen’s TRPM8 antagonists show comparable efficacy in cold pressor tests but require higher doses .

Bladder Dysfunction

Mechanistic Insights

  • Pathway Modulation : this compound uniquely disrupts the TRPM8-calcineurin-NFATc3 axis, reducing PD-L1-mediated immune evasion in cancer . Other antagonists like AMG2850 primarily target ion channel gating .
  • Calcium Signaling : this compound inhibits TRPM8-dependent Ca<sup>2+</sup> influx (IC50 = 5.3–8.3 nM), whereas AMG2850 requires higher concentrations (~200 nM) for similar effects .

Biologische Aktivität

RQ-00203078, a selective antagonist of the transient receptor potential melastatin 8 (TRPM8) channel, has garnered attention due to its potent biological activity and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including its mechanism of action, selectivity profile, and implications in cancer research.

  • Chemical Name: 4-[[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl][[4-(trifluoromethoxy)phenyl]methyl]amino]sulfonyl]benzoic acid
  • CAS Number: 1254205-52-1
  • Molecular Weight: 554.85 g/mol
  • Purity: ≥98%

This compound functions primarily as a TRPM8 antagonist. It exhibits high potency with IC50 values of 5.3 nM and 8.3 nM for rat and human TRPM8 channels, respectively. This compound demonstrates over 350-fold selectivity for TRPM8 compared to other TRP channels such as TRPV4, TRPV1, and TRPA1 .

Table 1: Selectivity Profile of this compound

ChannelIC50 (nM)Selectivity Ratio
TRPM85.3 (rat) / 8.3 (human)-
TRPV4>2000>350-fold
TRPV1>2000>350-fold
TRPA1>2000>350-fold

In Vitro Studies

In vitro studies have demonstrated that this compound significantly reduces the migration and invasion of oral squamous carcinoma cell lines (HSC3 and HSC4). This effect suggests that the blockade of TRPM8 activity may impair the invasive potential of these cancer cells, indicating a potential therapeutic role in oncology .

In Vivo Studies

In vivo experiments have shown that this compound can attenuate icilin-induced wet dog shakes in rats, a model used to assess TRPM8 activity related to cold sensation and nociception . The compound's oral bioavailability further supports its potential for therapeutic applications.

Case Studies and Research Findings

Several studies have explored the implications of TRPM8 antagonism in various biological contexts:

  • Okamoto et al. (2012) reported that blockade of TRPM8 activity reduces the invasion potential of oral squamous carcinoma cell lines, highlighting the role of TRPM8 in cancer metastasis .
  • Ohmi et al. (2014) identified this compound as a selective and orally active TRPM8 antagonist, establishing its utility in pharmacological research .
  • A study published in Proceedings of the National Academy of Sciences demonstrated that this compound specifically inhibits TRPM8-mediated activation of AP-1, a crucial transcription factor involved in various cellular processes, thereby underscoring its specificity compared to other broad-spectrum Ca²⁺ channel inhibitors .

Q & A

Basic Research Questions

Q. How to formulate a focused and measurable research question for studying RQ-00203078?

  • Methodological Answer : Use frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) to structure the question, ensuring specificity and alignment with the study’s scope . Avoid overly broad questions by narrowing the focus to mechanisms, molecular interactions, or specific experimental conditions. Test the question for feasibility using pilot studies or literature reviews to confirm data availability .

Q. What criteria define a robust experimental design for this compound in preclinical studies?

  • Methodological Answer : Prioritize designs that establish causality, such as randomized controlled trials (RCTs) or quasi-experimental designs. Include control groups, randomization, and blinding to minimize bias . For reproducibility, document protocols rigorously (e.g., reagent concentrations, incubation times) and adhere to reporting standards like ARRIVE guidelines .

Q. How to conduct a systematic literature review to identify gaps in this compound research?

  • Methodological Answer : Use databases (PubMed, Scopus) with Boolean operators to filter studies by keywords (e.g., "this compound AND pharmacokinetics"). Screen abstracts for relevance, extract data into matrices, and analyze trends using tools like PRISMA flow diagrams. Highlight contradictions in reported mechanisms or efficacy .

Q. What are best practices for selecting data collection methods in this compound studies?

  • Methodological Answer : Match methods to research objectives:

  • Quantitative : High-throughput screening, dose-response assays.
  • Qualitative : Semi-structured interviews for stakeholder perspectives on translational challenges.
    Validate instruments (e.g., HPLC calibration) and ensure inter-rater reliability in observational studies .

Advanced Research Questions

Q. How to resolve contradictions in published data on this compound’s mechanism of action?

  • Methodological Answer : Perform meta-analyses to quantify effect sizes across studies, accounting for variables like dosage or model systems. Use sensitivity analyses to identify outliers. Replicate conflicting experiments under standardized conditions, and apply causal inference models (e.g., Bradford Hill criteria) to assess plausibility .

Q. What strategies ensure validity in mixed-methods research on this compound’s therapeutic potential?

  • Methodological Answer : Employ triangulation by integrating quantitative (e.g., cytotoxicity assays) and qualitative data (e.g., clinician interviews). Use convergent parallel designs to analyze datasets independently before merging findings. Address discrepancies through iterative refinement of hypotheses .

Q. How to design longitudinal studies to assess this compound’s long-term efficacy and toxicity?

  • Methodological Answer : Implement cohort studies with repeated measures over defined intervals. Control for attrition by oversampling and using intention-to-treat analysis. Apply survival analysis (Kaplan-Meier curves) for time-to-event outcomes and Cox proportional hazards models to adjust for confounders .

Q. What statistical approaches are optimal for analyzing high-dimensional data from this compound omics studies?

  • Methodological Answer : Use dimensionality reduction (PCA, t-SNE) to visualize patterns. Apply machine learning (random forests, SVMs) for predictive modeling, validating with k-fold cross-validation. Correct for multiple comparisons (Bonferroni, FDR) to reduce Type I errors .

Q. How to integrate theoretical frameworks (e.g., systems biology) into this compound research?

  • Methodological Answer : Map experimental data to computational models (e.g., pharmacokinetic-pharmacodynamic models) to predict in vivo behavior. Validate predictions using in vitro-in vivo extrapolation (IVIVE). Use agent-based modeling to simulate molecular interactions at scale .

Q. What ethical considerations arise in translational studies involving this compound?

  • Methodological Answer : Address preclinical-to-clinical translation challenges by adhering to 3R principles (Replace, Reduce, Refine) in animal studies. For human trials, ensure informed consent processes disclose risks/benefits clearly and prioritize equity in participant selection .

Eigenschaften

IUPAC Name

4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-[[4-(trifluoromethoxy)phenyl]methyl]sulfamoyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13ClF6N2O5S/c22-17-9-14(20(23,24)25)10-29-18(17)30(11-12-1-5-15(6-2-12)35-21(26,27)28)36(33,34)16-7-3-13(4-8-16)19(31)32/h1-10H,11H2,(H,31,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJGQFZYYEHCCIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN(C2=C(C=C(C=N2)C(F)(F)F)Cl)S(=O)(=O)C3=CC=C(C=C3)C(=O)O)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13ClF6N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

554.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

RQ-00203078
RQ-00203078
RQ-00203078

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.